molecular formula C21H20N2O2 B610890 Ly93 CAS No. 1883528-69-5

Ly93

Cat. No.: B610890
CAS No.: 1883528-69-5
M. Wt: 332.4 g/mol
InChI Key: YRUSTWBJNUPPQI-UHFFFAOYSA-N
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Description

Ly93 is a selective and orally active inhibitor of sphingomyelin synthase 2, an enzyme involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal tissues. This compound has shown potential in the treatment of atherosclerosis due to its ability to reduce plasma sphingomyelin levels and inhibit the secretion of pro-inflammatory cytokines and chemokines in macrophages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ly93 involves scaffold hopping and structural optimization to identify potent inhibitors of sphingomyelin synthase 2. The synthetic route typically includes the formation of a benzoylamide structure, which is crucial for its inhibitory activity . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ly93 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like dimethyl sulfoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted this compound compounds with varying biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ly93

This compound is unique due to its high selectivity for sphingomyelin synthase 2 over sphingomyelin synthase 1, with a selectivity ratio of more than 1400-fold. This high selectivity makes this compound a valuable tool for studying the specific role of sphingomyelin synthase 2 in various biological processes and for developing targeted therapies for diseases such as atherosclerosis .

Properties

IUPAC Name

2-[(2-ethylphenyl)methoxy]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-2-16-8-3-4-9-17(16)15-25-20-12-6-5-11-19(20)21(24)23-18-10-7-13-22-14-18/h3-14H,2,15H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUSTWBJNUPPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1COC2=CC=CC=C2C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883528-69-5
Record name 2-[(2-ethylphenyl)methoxy]-N-(pyridin-3-yl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Ly93?

A1: this compound acts as a selective inhibitor of sphingomyelin synthase 2 (SMS2) [, ]. This enzyme plays a crucial role in the synthesis of sphingomyelin, a type of sphingolipid involved in various cellular processes.

Q2: How does this compound impact insulin signaling pathways?

A2: Research suggests that this compound can improve insulin sensitivity, potentially by influencing the IRS-1/Akt/GSK-3β signaling pathway []. In studies using high-fat diet-induced insulin-resistant mice, this compound treatment was associated with increased phosphorylation of IRS-1, Akt, and GSK-3β, indicating enhanced insulin signaling [].

Q3: What role does sphingomyelin play in the effects observed with this compound treatment?

A3: In vitro studies using HepG2 cells showed that the enhancement of Akt phosphorylation by this compound was reversed by the addition of exogenous sphingomyelin []. This suggests that this compound's effects on insulin signaling might be mediated, at least in part, through the modulation of sphingomyelin levels.

Q4: Beyond insulin resistance, what other therapeutic potential has this compound demonstrated?

A4: this compound has shown promise in preclinical models of epidural fibrosis, a complication that can arise after spinal surgery []. Studies indicate that this compound, by inhibiting SMS2, may suppress the differentiation of type 2 macrophages, which play a role in the development of epidural fibrosis [].

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